(5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione is a synthetic organic compound with a complex structure It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring This pyrrole ring is linked to an imidazolidine-2,4-dione moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Imidazolidine-2,4-dione Moiety: This can be achieved by reacting urea with a suitable diketone.
Coupling Reactions: The final step involves coupling the pyrrole derivative with the imidazolidine-2,4-dione moiety using a methylene bridge, often facilitated by a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione moiety, potentially converting it to imidazolidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Pyrrole N-oxides.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione: The parent compound.
(5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2-thione: Similar structure but with a sulfur atom replacing one of the oxygen atoms in the imidazolidine ring.
(5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2-one: Similar structure but with one oxygen atom in the imidazolidine ring.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.
Properties
IUPAC Name |
(5E)-5-[[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)9-3-1-4-10(7-9)21-6-2-5-11(21)8-12-13(22)20-14(23)19-12/h1-8H,(H2,19,20,22,23)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQADHZDCVFYDU-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)NC(=O)N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=C/3\C(=O)NC(=O)N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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